molecular formula C7H7N3O B12859132 Isoxazolo[4,5-c]pyridine-6-methanamine

Isoxazolo[4,5-c]pyridine-6-methanamine

Cat. No.: B12859132
M. Wt: 149.15 g/mol
InChI Key: OVSJDOJYOQHKEX-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-c]pyridine-6-methanamine is a heterocyclic compound that belongs to the class of isoxazolo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The unique structure of this compound, which includes both an isoxazole and a pyridine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[4,5-c]pyridine-6-methanamine typically involves the construction of the isoxazole and pyridine rings through various heterocyclization reactions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine.

Another approach involves the reaction of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides, which can then be further functionalized to yield the desired isoxazolo[4,5-c]pyridine derivatives . Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using more efficient catalysts and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-c]pyridine-6-methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be achieved using reagents like acyl chlorides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted isoxazolo[4,5-c]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoxazolo[4,5-c]pyridine-6-methanamine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s ability to interact with these enzymes can lead to the disruption of cellular processes and the inhibition of cell growth, contributing to its anticancer activity.

Comparison with Similar Compounds

Isoxazolo[4,5-c]pyridine-6-methanamine can be compared with other similar compounds, such as isoxazolo[5,4-b]pyridine derivatives. While both classes of compounds share a similar core structure, this compound has unique properties that make it distinct. For example, its specific substitution pattern and electronic properties can lead to different biological activities and reactivity profiles .

List of Similar Compounds

  • Isoxazolo[5,4-b]pyridine
  • Isoxazolo[3,4-b]pyridine
  • Isoxazolo[4,5-d]pyrimidine

These compounds share a similar isoxazole-pyridine or isoxazole-pyrimidine core but differ in their substitution patterns and specific chemical properties .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2]oxazolo[4,5-c]pyridin-6-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-2-6-1-7-5(3-9-6)4-10-11-7/h1,3-4H,2,8H2

InChI Key

OVSJDOJYOQHKEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1ON=C2)CN

Origin of Product

United States

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